1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole
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Overview
Description
Chemical Reactions Analysis
1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the development of new pharmaceuticals and in drug discovery research.
Industry: It is used in the development of new materials and in the study of chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole can be compared with other similar compounds, such as:
- 1-methyl-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole
- 1-methyl-3-({[(3-fluorobenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole
- 1-methyl-3-({[(3-bromobenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole
These compounds share a similar core structure but differ in the substituents attached to the benzoyl group, which can affect their chemical properties and reactivity .
Properties
IUPAC Name |
[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 3-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-5-7-17(14-16)22(26)28-23-15-19-18-8-3-4-9-20(18)24(2)21(19)25-10-12-27-13-11-25/h3-9,14-15H,10-13H2,1-2H3/b23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNMIKLTDWZAX-HZHRSRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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